Diethyl(2-hydroxyethyl)ammonium palmitate
Description
Contextualization within Ionic Liquids and Amphiphilic Compounds
Fatty acid amine salts are organic salts composed of a cation derived from an amine and an anion from a fatty acid. This structure inherently imparts amphiphilic properties to the molecule, meaning it possesses both a hydrophilic (water-attracting) and a lipophilic (oil-attracting) part. The cation, in this case, the diethyl(2-hydroxyethyl)ammonium group, is typically the hydrophilic head, while the long hydrocarbon chain of the fatty acid, the palmitate anion, serves as the lipophilic tail.
This dual nature places them in the category of surfactants. Furthermore, many fatty acid amine salts are classified as ionic liquids (ILs). Ionic liquids are salts that are in a liquid state at or near room temperature. The unique properties of ILs, such as low volatility, high thermal stability, and tunable solvency, have made them a significant area of research. Fatty acid-based ionic liquids are often highlighted as "green" or environmentally friendly alternatives in various chemical processes. elsevierpure.com
Academic Significance of Fatty Acid Ammonium (B1175870) Salts
The academic significance of fatty acid ammonium salts stems from their tunable properties and diverse functionalities. Researchers are exploring their use in a variety of fields. For instance, their surfactant properties are fundamental to their application as emulsifiers, detergents, and fabric softeners. researchgate.net In the realm of materials science, they are investigated as antistatic agents and corrosion inhibitors. nih.gov
A significant area of research focuses on their potential as antimicrobial agents. The cationic head of these amphiphilic compounds can interact with the negatively charged cell membranes of bacteria, leading to membrane disruption and cell death. nih.gov Moreover, certain fatty acid amine salts have been studied for their herbicidal properties. wikipedia.org The synthesis of these compounds, often from readily available natural resources like vegetable oils and amines, adds to their appeal in the context of sustainable chemistry. mdpi.com Research has also delved into the synthesis of fatty acid amides from fatty esters and ammonium salts, which are closely related reactions. elsevierpure.comnih.govnih.gov
Properties of Diethyl(2-hydroxyethyl)ammonium Palmitate
While extensive academic research specifically on this compound is limited, its properties can be inferred from its chemical structure and the behavior of related fatty acid amine salts.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 93776-82-0 |
| Molecular Formula | C16H32O2.C6H15NO |
| Compound Name | Hexadecanoic acid, compd. with 2-(diethylamino)ethanol (B1670525) (1:1) |
| Appearance | Likely a waxy solid or viscous liquid at room temperature |
| Solubility | Expected to have some solubility in water and organic solvents |
This table contains specific data for this compound where available, and inferred properties based on its chemical class.
The structure of this compound consists of a quaternary ammonium cation and a palmitate anion. The cation is formed from 2-(diethylamino)ethanol, where the nitrogen atom is bonded to two ethyl groups, a 2-hydroxyethyl group, and has gained a proton to form the ammonium salt with palmitic acid. This structure confirms its classification as a quaternary ammonium salt.
Synthesis of Fatty Acid Amine Salts
The synthesis of fatty acid amine salts is typically a straightforward acid-base reaction.
General Synthesis Route
The most common method for preparing fatty acid amine salts involves the direct neutralization of a fatty acid with an amine. In the case of this compound, this would involve reacting palmitic acid with 2-(diethylamino)ethanol.
Reaction Scheme:
Palmitic Acid + 2-(diethylamino)ethanol → this compound
This reaction is generally carried out in a suitable solvent and may be heated to ensure completion. The resulting salt is then isolated, often by evaporation of the solvent. The purity of the final product can be assessed using standard analytical techniques such as spectroscopy and chromatography.
Research Findings on Related Fatty Acid Amine Salts
While specific studies on this compound are not widely available in public academic literature, research on analogous fatty acid amine salts provides insight into their behavior and potential applications.
Amphiphilic Behavior and Micellization
Quaternary ammonium salts with long alkyl chains, like the palmitate chain in the target compound, are well-known for their amphiphilic nature. In aqueous solutions, these molecules tend to self-assemble into aggregates called micelles above a certain concentration, known as the critical micelle concentration (CMC). researchgate.netnih.gov The hydrophobic tails congregate in the core of the micelle to minimize contact with water, while the hydrophilic heads form the outer surface. This behavior is fundamental to their action as surfactants.
Ionic Liquid Applications
Fatty acid-based ionic liquids have been synthesized and characterized for various applications. For example, some have been investigated for their ability to enhance the transdermal delivery of drugs. elsevierpure.com The tunable nature of the cation and anion allows for the design of ionic liquids with specific properties, such as viscosity and solvency, tailored for a particular application. The synthesis of sugar fatty acid esters, a type of non-ionic surfactant, has also been successfully carried out in ionic liquids. nih.gov
Structure
2D Structure
Properties
CAS No. |
93776-82-0 |
|---|---|
Molecular Formula |
C22H47NO3 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
2-(diethylamino)ethanol;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3-7(4-2)5-6-8/h2-15H2,1H3,(H,17,18);8H,3-6H2,1-2H3 |
InChI Key |
VMLYOMOCGGLDCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.CCN(CC)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Bis 2 Hydroxyethyl Ammonium Palmitate
Direct Neutralization Synthesis Approaches
The most direct and common method for synthesizing protic ionic liquids like bis(2-hydroxyethyl)ammonium palmitate is through a simple acid-base neutralization reaction. This approach is valued for its simplicity, high atom economy, and often proceeds without the need for a catalyst.
Reaction of Bis(2-hydroxyethyl)amine with Palmitic Acid
The synthesis of bis(2-hydroxyethyl)ammonium palmitate is achieved by the direct reaction between bis(2-hydroxyethyl)amine (also known as diethanolamine) and palmitic acid. This reaction is analogous to the synthesis of other fatty acid-based protic ionic liquids, such as bis(2-hydroxyethyl)ammonium erucate (B1234575), which is formed from bis(2-hydroxyethyl)amine and erucic acid. mdpi.com The process involves an acid-base neutralization where the basic nitrogen atom of the amine is protonated by the carboxylic acid, forming the corresponding ammonium (B1175870) cation and carboxylate anion. mdpi.com
The reaction is typically carried out by mixing the two reactants, often with gentle heating and stirring to ensure a homogeneous mixture and to increase the reaction rate. For similar syntheses, temperatures around 100 °C have been employed for an extended period to ensure the reaction goes to completion. mdpi.com The resulting product is a tertiary amine salt. mdpi.com
Stoichiometric Considerations in Preparation
For the acid-base neutralization to yield the desired product with high purity, careful control of the stoichiometry is essential. The reaction between the secondary amine, bis(2-hydroxyethyl)amine, and the monocarboxylic palmitic acid proceeds in a 1:1 molar ratio. mdpi.com Using an equimolar amount of each reactant ensures that there are no unreacted starting materials remaining in the final product, which could affect its properties and performance in potential applications.
Below is a data table outlining the stoichiometric details for the synthesis.
| Reactant | Chemical Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Bis(2-hydroxyethyl)amine | C₄H₁₁NO₂ | 105.14 | 1 |
| Palmitic Acid | C₁₆H₃₂O₂ | 256.42 | 1 |
| Product | |||
| Bis(2-hydroxyethyl)ammonium palmitate | C₂₀H₄₃NO₄ | 361.56 | 1 |
Alternative Synthetic Routes for Related Hydroxyethylammonium Palmitates
The structural versatility of hydroxyethylammonium-based compounds allows for the synthesis of a range of related molecules by selecting different amine precursors. These related compounds share the palmitate anion but differ in the number of hydroxyethyl (B10761427) groups on the ammonium cation, which can influence properties such as viscosity, thermal stability, and solubility.
Preparation of Tris(2-hydroxyethyl)ammonium Palmitate
Tris(2-hydroxyethyl)ammonium palmitate can be synthesized via a similar direct neutralization pathway. This involves the reaction of tris(2-hydroxyethyl)amine (triethanolamine) with palmitic acid. Studies on the synthesis of other tris(2-hydroxyethyl)ammonium carboxylates, such as those derived from lactic acid, succinic acid, and citric acid, demonstrate that the reaction proceeds readily as a Brønsted acid-base reaction. acs.org The synthesis involves combining equimolar amounts of triethanolamine (B1662121) and the respective carboxylic acid, typically with stirring, to yield the corresponding protic ionic liquid with yields often exceeding 99%. acs.org The presence of three hydroxyl groups on the cation can significantly enhance the hydrophilicity and hydrogen bonding capability of the resulting compound compared to its bis(2-hydroxyethyl) counterpart.
Synthesis of 2-Hydroxyethylammonium Palmitate
The synthesis of 2-hydroxyethylammonium palmitate involves the reaction of 2-hydroxyethylamine (monoethanolamine) with palmitic acid. This reaction follows the same fundamental acid-base neutralization principle. The primary amine group of monoethanolamine reacts with the carboxylic acid group of palmitic acid in a 1:1 stoichiometric ratio. The resulting compound is a primary ammonium salt. The synthesis of related 2-hydroxyethylammonium salts, such as 2-hydroxyethylammonium bisulfate, has been documented as a straightforward method for creating Brønsted acidic ionic liquids. acs.org
The table below summarizes the precursors for these related hydroxyethylammonium palmitates.
| Target Compound | Amine Precursor | Acid Precursor | Cation Structure |
| 2-Hydroxyethylammonium Palmitate | Monoethanolamine | Palmitic Acid | Primary Ammonium |
| Bis(2-hydroxyethyl)ammonium Palmitate | Diethanolamine (B148213) | Palmitic Acid | Secondary Ammonium |
| Tris(2-hydroxyethyl)ammonium Palmitate | Triethanolamine | Palmitic Acid | Tertiary Ammonium |
Functionalization and Derivatization Strategies
The bis(2-hydroxyethyl)ammonium palmitate molecule possesses two reactive hydroxyl (-OH) groups on its cation, which serve as primary sites for further chemical modification. These functionalizations can be used to fine-tune the molecule's properties. While specific derivatization of this exact compound is not widely reported, standard organic reactions targeting hydroxyl groups can be applied.
Potential derivatization strategies include:
Esterification: The two hydroxyl groups can be converted into ester groups by reacting them with acyl chlorides or acid anhydrides. chemguide.co.uk This reaction is typically performed in the presence of a base to neutralize the HCl byproduct when using acyl chlorides. This modification would increase the hydrophobicity of the cation and could be used to attach other functional moieties.
Etherification: The hydroxyl groups can also be converted to ethers. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, is a classic method for this transformation. organic-chemistry.org Alternatively, reductive etherification methods that react the alcohol with a carbonyl compound in the presence of a reducing agent could be employed. organic-chemistry.org
Oxidation: The primary alcohol groups could be oxidized to aldehydes or carboxylic acids using suitable oxidizing agents. evitachem.com This would introduce new reactive functional groups onto the cation, allowing for a different set of subsequent chemical modifications.
The table below outlines these potential derivatization reactions.
| Reaction Type | Reagents | Functional Group Transformation |
| Esterification | Acyl Halide / Acid Anhydride | -OH → -O-C(=O)-R |
| Etherification | Alkyl Halide (with base) | -OH → -O-R |
| Oxidation | Oxidizing Agent (e.g., PCC, KMnO₄) | -CH₂OH → -CHO or -COOH |
It is important to note that these reactions would need to be optimized to account for the ionic nature of the starting material and to manage potential side reactions.
Incorporation into Complex Molecular Architectures
The unique amphiphilic nature of bis(2-hydroxyethyl)ammonium palmitate, combining a long, saturated C16 alkyl chain with a polar, hydrogen-bonding diethanolammonium headgroup, makes it a prime candidate for self-assembly and inclusion in larger, ordered systems. Research into related long-chain ammonium salts and bis(2-hydroxyethyl)ammonium compounds provides a framework for understanding its potential to form sophisticated supramolecular structures. nsf.govlmaleidykla.ltnih.gov
The fundamental driving force for the assembly of such amphiphiles is the hydrophobic effect in polar solvents like water, which compels the palmitate tails to aggregate, minimizing their contact with water molecules, while the hydrophilic diethanolammonium heads remain exposed to the aqueous phase. This can lead to the formation of various complex architectures:
Micelles and Vesicles: At concentrations above the critical micelle concentration (CMC), the molecules can self-assemble into spherical micelles or more complex bilayer structures like vesicles. These nano/microstructured liquids are sometimes referred to as supramolecular solvents. lmaleidykla.lt
Hydrogen-Bonded Networks: The bis(2-hydroxyethyl)ammonium cation is a potent donor of hydrogen bonds from both its hydroxyl (-OH) groups and its secondary ammonium (-NH2+) group. nih.govnih.gov Crystal structure analyses of other bis(2-hydroxyethyl)ammonium salts, such as the 2-bromophenolate and picrate (B76445) salts, reveal extensive hydrogen-bonding networks. nih.govnih.gov These studies show that the cation can form double-ion chains and three-dimensional structures through a combination of O-H···O and N-H···O interactions. nih.govnih.gov It is inferred that bis(2-hydroxyethyl)ammonium palmitate would form similar extended networks, likely resulting in lamellar structures in the solid state, with alternating layers of interdigitated palmitate chains and hydrogen-bonded headgroups.
Polymeric Systems: While direct polymerization of the pre-formed salt is not common, its constituent parts, palmitic acid and diethanolamine derivatives, are valuable monomers in polymer synthesis. rsc.org Fatty acids are frequently used to create bio-based polyesters and polyamides. rsc.org Similarly, diethanolamides, which are closely related to the title compound, can be produced from vegetable oils and diethanolamine to serve as polyols in the synthesis of polyurethanes. researchgate.net
Coordination Complexes: The diethanolamine moiety has the ability to act as a ligand in coordination chemistry. For instance, a cadmium terephthalate (B1205515) salt has been synthesized where the cadmium cation is coordinated by two tetradentate triethanolamine ligands, a derivative of diethanolamine. researchgate.net This suggests a pathway for incorporating the bis(2-hydroxyethyl)ammonium cation into metal-organic frameworks or other complex coordination structures.
The ability of bis(2-hydroxyethyl)ammonium palmitate to form these ordered structures is crucial for applications in areas such as emulsification, lubrication, and the templated synthesis of nanomaterials.
Structural Variations in Amine and Fatty Acid Moieties
The properties of bis(2-hydroxyethyl)ammonium palmitate can be precisely tuned by chemically modifying either the fatty acid tail or the amine headgroup. Such modifications alter the compound's hydrophobicity, steric bulk, and interfacial behavior.
Variations in the Fatty Acid Moiety:
The length and degree of saturation of the alkyl chain are critical determinants of the physical properties of long-chain ammonium salts. Research on protic ionic liquids (PILs) derived from diethanolamine and various fatty acids provides direct insight into the effects of these structural changes. mdpi.com
A comparative study on bis(2-hydroxyethyl)ammonium salts of erucic acid (C22:1) and oleic acid (C18:1) demonstrated that a longer alkyl chain significantly improves lubricity, reducing the coefficient of friction by 30-50%. mdpi.com This is attributed to the formation of a thicker, more densely packed adsorbed layer on the interacting surfaces. mdpi.com Based on these findings, one can infer how variations from the C16 chain of palmitic acid would alter performance.
| Fatty Acid Moiety | Carbon Chain | Anticipated Effect on Properties |
|---|---|---|
| Stearate | C18:0 | Increased melting point and viscosity; potentially enhanced boundary lubrication compared to palmitate. |
| Palmitate (Reference) | C16:0 | Baseline properties for a saturated long-chain salt. |
| Oleate (B1233923) | C18:1 | Lower melting point due to cis-double bond; altered packing in supramolecular assemblies. mdpi.com |
| Laurate | C12:0 | Increased water solubility and higher CMC; reduced viscosity and melting point. |
| Erucate | C22:1 | Significantly improved lubricity and formation of a more robust adsorbed layer. mdpi.com |
The synthesis of these variants can be achieved by substituting palmitic acid with other fatty acids, such as stearic acid, lauric acid, or oleic acid, during the initial acid-base neutralization reaction. mdpi.comgoogle.com
Variations in the Amine Moiety:
Modifying the hydrophilic headgroup offers another avenue for tuning the compound's properties. While research specifically on variations of the bis(2-hydroxyethyl)ammonium cation in this context is limited, the broader field of quaternary ammonium salts provides established principles. researchgate.netnih.gov Changes can be made to the number of hydroxyethyl groups or by replacing them with other functionalities.
| Amine Headgroup | Resulting Cation | Potential Impact on Properties |
|---|---|---|
| Diethanolamine (Reference) | Bis(2-hydroxyethyl)ammonium | Strong hydrogen-bonding capability (from two -OH and one -NH2+). |
| Ethanolamine | (2-hydroxyethyl)ammonium | Reduced hydrogen-bonding capacity and steric bulk compared to the reference. |
| Triethanolamine | Tris(2-hydroxyethyl)ammonium | Increased hydrophilicity and hydrogen-bonding sites; forms a tertiary ammonium salt. |
| N-Methyldiethanolamine | N-Methyl-N,N-bis(2-hydroxyethyl)ammonium | Forms a quaternary ammonium salt, removing the acidic proton and altering the hydrogen-bond donor/acceptor ratio. |
These structural variations allow for the rational design of molecules with tailored properties for specific applications, from high-performance lubricants to specialized surfactants for use in complex formulations.
Advanced Spectroscopic and Structural Elucidation in Bis 2 Hydroxyethyl Ammonium Palmitate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For an ionic compound like diethyl(2-hydroxyethyl)ammonium palmitate, NMR is crucial for confirming the structure of both the cation and the anion.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation
¹H and ¹³C NMR spectroscopy are the primary methods for verifying the covalent framework of the diethyl(2-hydroxyethyl)ammonium cation and the palmitate anion. The spectra provide distinct signals for each unique proton and carbon atom in the molecule, and their chemical shifts, multiplicities, and integration values are used to piece together the molecular structure.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct resonances corresponding to the protons of the cation and the anion would be observed. For the palmitate anion, a long-chain saturated fatty acid, the spectrum is characterized by a prominent signal for the terminal methyl group (CH₃) appearing at a high field, typically around 0.88 ppm. magritek.com The numerous methylene (B1212753) groups (-(CH₂)₁₂-) of the alkyl chain produce a large, overlapping multiplet around 1.2-1.3 ppm. The methylene group alpha to the carboxylate group (α-CH₂) appears further downfield, around 2.2 ppm, due to the deshielding effect of the carboxylate. magritek.com
For the diethyl(2-hydroxyethyl)ammonium cation, the protons of the ethyl groups would show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-CH₂-N⁺), a pattern indicative of ethyl groups attached to a nitrogen atom. The methylene groups of the hydroxyethyl (B10761427) moiety (-N⁺-CH₂-CH₂-OH) would appear as distinct multiplets. The proton of the hydroxyl group (-OH) and the ammonium (B1175870) proton (N⁺-H) are often broad and their chemical shifts can be variable, depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each carbon atom in a unique environment giving a distinct signal. aocs.org For the palmitate anion, the carboxylate carbon (COO⁻) would be observed significantly downfield, often in the range of 170-180 ppm. nih.govresearchgate.net The carbons of the long alkyl chain produce a series of signals between approximately 14 ppm (terminal methyl carbon) and 34 ppm. nih.govresearchgate.net
The carbons of the diethyl(2-hydroxyethyl)ammonium cation would also be clearly resolved. The methyl carbons of the ethyl groups would appear at a higher field compared to the methylene carbons, which are directly attached to the positively charged nitrogen and are thus more deshielded. The carbons of the hydroxyethyl group would also have characteristic chemical shifts.
A representative assignment of the expected NMR signals for this compound is presented in the tables below.
Interactive Data Table: Representative ¹H NMR Chemical Shifts
| Assignment | Structure Fragment | Expected Chemical Shift (ppm) | Multiplicity |
| Palmitate CH₃ | -(CH₂)₁₄-CH₃ | ~0.88 | Triplet |
| Palmitate -(CH₂)₁₂- | -CH₂-(CH₂ )₁₂-CH₂- | ~1.25 | Multiplet |
| Palmitate α-CH₂ | -CH₂ -COO⁻ | ~2.20 | Triplet |
| Cation -CH₃ | -N⁺-(CH₂CH₃ )₂ | ~1.30 | Triplet |
| Cation -N⁺-CH₂- (ethyl) | -N⁺-(CH₂ CH₃)₂ | ~3.20 | Quartet |
| Cation -N⁺-CH₂- (hydroxyethyl) | -N⁺-CH₂ -CH₂OH | ~3.30 | Multiplet |
| Cation -CH₂-OH | -N⁺-CH₂-CH₂ OH | ~3.90 | Multiplet |
Interactive Data Table: Representative ¹³C NMR Chemical Shifts
| Assignment | Structure Fragment | Expected Chemical Shift (ppm) |
| Palmitate COO⁻ | -C OO⁻ | ~178 |
| Palmitate C1-C15 | C H₃-(CH₂ )₁₄- | ~14 - 34 |
| Cation -CH₃ | -N⁺-(CH₂CH₃ )₂ | ~8 |
| Cation -N⁺-CH₂- (ethyl) | -N⁺-(CH₂ CH₃)₂ | ~52 |
| Cation -N⁺-CH₂- (hydroxyethyl) | -N⁺-CH₂ -CH₂OH | ~57 |
| Cation -CH₂-OH | -N⁺-CH₂-CH₂ OH | ~58 |
Diffusion-Ordered Spectroscopy (DOSY) NMR for Aggregation Behavior
This compound, as an amphiphilic salt, is expected to form aggregates or micelles in solution, particularly in aqueous environments. tcichemicals.com Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. rsc.orgresearchgate.net
In a DOSY experiment, a series of ¹H NMR spectra are acquired with varying magnetic field gradient strengths. The signal intensity of each proton decays at a rate proportional to the diffusion coefficient of the molecule to which it belongs. dntb.gov.ua The resulting 2D plot displays chemical shifts on one axis and diffusion coefficients on the other.
For a solution of this compound, if the compound exists as discrete, non-aggregated ions, the cation and anion would be expected to have similar diffusion coefficients. However, upon the formation of larger aggregates, the diffusion coefficient of the entire aggregate will be significantly smaller than that of the individual ions. rsc.orgrsc.org By monitoring the diffusion coefficients of the cation and anion signals as a function of concentration, the critical micelle concentration (CMC) can be determined. Below the CMC, a faster diffusion rate is observed, while above the CMC, a much slower diffusion rate corresponding to the larger micellar species will dominate. This allows for the characterization of the self-assembly behavior of the compound in different solvents. researchgate.netacs.org
Vibrational Spectroscopy Analysis: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. For this compound, FT-IR is used to confirm the presence of key functional groups from both the acid and amine precursors and to verify the formation of the salt. nih.gov
The spectrum of the salt would show characteristic bands for both the cation and the anion. The most definitive evidence of salt formation is the disappearance of the broad carboxylic acid O-H stretch (typically around 2500-3300 cm⁻¹) and the C=O stretch of the acid dimer (around 1700 cm⁻¹) from palmitic acid. mdpi.comacs.org These are replaced by the characteristic absorption bands of the carboxylate anion (COO⁻). The asymmetric stretching vibration of the carboxylate group appears as a strong band in the region of 1540-1580 cm⁻¹, while the symmetric stretch is found between 1410-1440 cm⁻¹. researchgate.netrsc.org
The diethyl(2-hydroxyethyl)ammonium cation contributes several key signals. A broad band in the 3200-3400 cm⁻¹ region is expected, corresponding to the O-H stretching of the hydroxyl group and the N⁺-H stretching of the ammonium group. mdpi.com The C-H stretching vibrations of the numerous methylene and methyl groups in both the cation and anion appear as strong, sharp peaks in the 2850-2960 cm⁻¹ range. mdpi.comnih.gov Other significant vibrations include the C-O stretch of the alcohol at approximately 1050 cm⁻¹ and the C-N stretching vibrations. mdpi.com
Interactive Data Table: Representative FT-IR Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H and N⁺-H Stretch | -OH, -N⁺H- | 3200 - 3400 | Broad, Strong |
| Asymmetric C-H Stretch | -CH₃, -CH₂- | 2915 - 2960 | Strong |
| Symmetric C-H Stretch | -CH₃, -CH₂- | 2850 - 2875 | Strong |
| Asymmetric COO⁻ Stretch | Carboxylate | 1540 - 1580 | Strong |
| Symmetric COO⁻ Stretch | Carboxylate | 1410 - 1440 | Moderate |
| C-O Stretch | Alcohol | ~1050 | Moderate |
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of the constituent ions of this compound and for assessing the purity of the synthesized compound.
Using a soft ionization technique like Electrospray Ionization (ESI), the compound can be analyzed in solution. In positive ion mode (ESI+), the spectrum would be expected to show a prominent peak corresponding to the diethyl(2-hydroxyethyl)ammonium cation [C₆H₁₆NO]⁺. The calculated m/z for this cation is approximately 118.12.
In negative ion mode (ESI-), the palmitate anion [C₁₆H₃₁O₂]⁻ would be detected. Its calculated m/z is approximately 255.23. The presence of these two distinct ions at their expected mass-to-charge ratios provides strong evidence for the ionic nature and composition of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition of each ion. MS is also highly effective for detecting impurities, which would appear as additional peaks in the spectrum. canada.canih.gov
Advanced Microscopic Techniques for Microstructure Characterization
While spectroscopic techniques provide information at the molecular level, microscopic techniques are crucial for understanding the macroscopic and microscopic structure of the material in its solid state.
Scanning Electron Microscopy (SEM) for Microstructural Examination
Scanning Electron Microscopy (SEM) is used to produce high-resolution images of the surface of a solid sample, revealing its topography and morphology. For a crystalline or semi-crystalline solid like this compound, SEM can provide valuable information about its crystal habit, particle size, and surface texture.
Samples for SEM are typically coated with a thin layer of a conductive material to prevent charge buildup from the electron beam. The resulting images can reveal the shape of the crystals, which for fatty acid salts can range from plate-like structures to more complex agglomerates. researchgate.net The morphology observed can be influenced by the conditions of crystallization, such as the solvent used and the rate of cooling. The images can show whether the material consists of well-defined, uniform crystals or an amorphous solid. This microstructural information is vital for understanding the material's bulk properties, such as its flowability and dissolution characteristics.
X-ray Crystallography for Solid-State Structure Determination (as applied to related compounds)
The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a specific pattern. By measuring the directions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of the individual atoms can be determined with high precision.
In the context of ammonium carboxylates, X-ray diffraction studies reveal how the cationic ammonium headgroup and the anionic carboxylate group of the fatty acid chain arrange themselves in the crystal lattice. These studies are crucial for understanding the supramolecular architecture, which is often governed by a network of non-covalent interactions, primarily hydrogen bonds.
For instance, research on other long-chain ammonium salts has successfully elucidated their crystal structures. A comprehensive investigation into hydrous 1,3-propanediamine dihexadecanoate, a related long-chain dibasic ammonium salt, determined its crystal system, space group, and unit cell dimensions through single-crystal X-ray diffraction. mdpi.com Such studies show that the long alkyl chains of the fatty acids often align in parallel, forming bilayer structures, while the polar headgroups interact with each other and with the ammonium cations.
The general findings from X-ray diffraction studies on related materials, such as various ammonium salts and fatty acids, indicate that the solid-state structure is a result of the interplay between the packing of the long hydrocarbon tails and the hydrogen-bonding networks of the polar headgroups. nih.govnih.gov For example, the analysis of ammonium oxathioamidate crystals highlighted the prominent role of intermolecular hydrogen bonding in the crystal packing. mdpi.com
The crystallographic data for related compounds can be summarized to provide an expectation of the parameters for similar long-chain ammonium salts.
Table 1: Crystallographic Data for Related Ammonium Carboxylate Salts
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| Hydrous 1,3-propanediamine dihexadecanoate | Triclinic | P-1 | Bilayer structure with extensive hydrogen bonding involving water molecules. | mdpi.com |
| (2-hydroxyethyl)dimethylazanium 2-amino-4-nitrobenzoate | - | - | Supramolecular chains formed via N—H⋯O and O—H⋯O hydrogen bonds. | nih.gov |
These examples underscore the capability of X-ray crystallography to provide a definitive understanding of the solid-state structure of ionic compounds like this compound. The insights gained from related structures are invaluable for predicting its molecular conformation, packing arrangement, and the nature of the intermolecular forces that stabilize its crystal lattice.
Fundamental Research in Material Science Applications of Bis 2 Hydroxyethyl Ammonium Palmitate
Role as a Protic Ionic Liquid (PIL) in Advanced Materials
Bis(2-hydroxyethyl)ammonium palmitate is a type of protic ionic liquid (PIL), which is synthesized through a proton transfer reaction between a Brønsted acid (palmitic acid) and a Brønsted base (diethanolamine). mdpi.comnih.gov This class of ionic liquids is gaining interest for being more biodegradable and environmentally compatible than many aprotic ionic liquids (APILs). mdpi.com The presence of alkyl chains from the fatty acid, along with hydroxy and carboxylate groups, contributes to their ready biodegradability. mdpi.com
These PILs are noted for their simple synthesis route and low toxicity. mdpi.com Research has identified Bis(2-hydroxyethyl)ammonium palmitate, also referred to as [DHEA]Pal, as a promising phase change material (PCM) for thermal energy storage systems. nih.gov Its utility in this application is due to its favorable heat transfer characteristics, non-volatility, non-flammability, and high chemical and thermal stability. nih.gov Studies have shown that it operates effectively in a temperature range of 30–100 °C. nih.gov
The thermal properties of Bis(2-hydroxyethyl)ammonium palmitate as a PCM have been quantified using Differential Scanning Calorimetry (DSC).
Table 1: Thermal Properties of Bis(2-hydroxyethyl)ammonium Palmitate as a Phase Change Material
| Property | Value | Reference |
|---|---|---|
| Latent Heat of Fusion | 139.8 kJ kg⁻¹ | nih.gov |
| Melting Point Range | 30–100 °C | nih.gov |
**4.2. Liquid Crystal Phase Behavior and Self-Assembly Studies
Bis(2-hydroxyethyl)ammonium palmitate is classified as a protic ionic liquid crystal (PILC), meaning it exhibits liquid crystalline phases. mdpi.com The formation of these ordered yet fluid mesophases is determined by the length of the alkyl chain and the nature of the molecular interactions. mdpi.com Specifically, PILs derived from ethanolamines and carboxylic acids tend to show mesomorphic phases when the anion's alkyl chain is longer than eight carbon atoms. mdpi.com
Research has demonstrated that neat bis(2-hydroxyethyl)ammonium palmitate (DPA) undergoes a transition from a solid to a liquid crystalline state at 315.21 K. mdpi.com The self-assembly into ordered structures like lamellar or micellar phases is a key characteristic of such amphiphilic molecules. While detailed studies on the specific phase morphology of Bis(2-hydroxyethyl)ammonium palmitate are specific, the behavior of similar fatty acid systems provides insight. For instance, the self-assembly of palmitic acid in the presence of choline (B1196258) hydroxide (B78521) leads to the formation of various structures, including lamellar phases and micelles, depending on molar ratios and temperature. mdpi.com In lyotropic liquid crystals, lamellar phases consist of sheets of molecules, while micellar phases are aggregates of molecules dispersed in a solvent. mdpi.com
The structure of Bis(2-hydroxyethyl)ammonium palmitate is inherently amphiphilic. It consists of a polar head group—the bis(2-hydroxyethyl)ammonium cation—and a long, nonpolar hydrocarbon tail from the palmitate anion. ontosight.ai This dual nature drives the molecule's self-assembly in solution and its behavior at interfaces. The hydrophilic head group seeks interaction with polar environments, while the hydrophobic tail avoids them, leading to the formation of organized structures like micelles or bilayers. ontosight.ainih.gov
The intermolecular attractions, which include hydrogen bonding and electrostatic interactions, are crucial in determining the self-assembly morphology. mdpi.com In PILs, the hydrogen bonding network involving the hydroxy groups of the cation and the carboxylate group of the anion plays a significant role in their physical properties and phase behavior. mdpi.com These interactions govern the formation of stable, oriented mesostructures that are characteristic of liquid crystals. mdpi.com
**4.3. Lubrication Science and Tribological Performance Investigations
Protic ionic liquids derived from fatty acids are recognized for their promising tribological properties as neat lubricants. mdpi.com The performance of these lubricants is often linked to the formation of an adsorbed layer of polar molecules on the friction surfaces. mdpi.com Studies on similar PILs have shown significant friction reduction compared to conventional oils. researchgate.net
For bis(2-hydroxyethyl)ammonium erucate (B1234575), a PIL with the same cation but a longer fatty acid chain (C22:1 vs. C16:0 for palmitate), excellent lubricity was observed when used as a neat lubricant. mdpi.com It demonstrated a very low and stable coefficient of friction, attributed to the formation of an adsorbed layer and temperature-induced tribo-chemical reactions. mdpi.com The longer alkyl chain of the erucate anion provided improved friction reduction compared to an oleate (B1233923) (C18:1) analogue. mdpi.com While specific friction coefficient data for neat Bis(2-hydroxyethyl)ammonium palmitate is not detailed in the provided search results, the performance of these related compounds indicates the potential of fatty acid-based PILs as effective neat lubricants. mdpi.commdpi.com
The amphiphilic nature of Bis(2-hydroxyethyl)ammonium palmitate makes it a candidate for use as a lubricant additive, particularly in aqueous systems. Research has shown that using PILs with palmitic fatty acid anions as additives in water can result in an 80% lower coefficient of friction when lubricating a sapphire-stainless steel friction pair. mdpi.com
In one study, Bis(2-hydroxyethyl)ammonium palmitate (DPA) was used as a 1 wt.% additive to another PIL, tri-[bis(2-hydroxyethyl)ammonium]citrate (DCi). mdpi.com The addition of DPA was crucial for forming a stable lubricant film on a steel surface via spin coating, which was not possible with the pure citrate (B86180) species due to its low viscosity or the pure palmitate species due to its high melting point. mdpi.com This demonstrates the synergistic effect of using DPA as an additive to modify the physical and tribological properties of a base lubricant. mdpi.com Studies on the related bis(2-hydroxyethyl)ammonium erucate also confirmed its successful application as a lubricity-enhancing additive in water, where it could be dissolved up to 3 wt.%. mdpi.com
Lubrication Science and Tribological Performance Investigations
Mechanistic Studies of Friction and Wear Reduction
While specific mechanistic studies on Diethyl(2-hydroxyethyl)ammonium palmitate are not widely available in public literature, the behavior of analogous compounds, such as fatty acid-derived ionic liquids (FAILs), provides significant insight into the likely mechanisms for friction and wear reduction. mdpi.commdpi.comrsc.org Research into this class of materials indicates that the primary mechanism involves the formation of a stable, low-shear boundary film at the tribological interface. mdpi.comrsc.org
The inherent polarity of the Diethyl(2-hydroxyethyl)ammonium cation and the palmitate anion is key to this function. mdpi.com The mechanism can be described as follows:
Surface Adsorption: The polar head of the ionic liquid, the ammonium (B1175870) cation, possesses a strong affinity for metallic surfaces. This attraction facilitates the rapid adsorption of the molecules onto the rubbing surfaces, particularly at the high-pressure contact points known as asperities. mdpi.com
Formation of a Protective Film: Once adsorbed, the long, non-polar alkyl chains of the palmitate anions align themselves away from the surface, forming an organized, protective tribo-chemical thin film. mdpi.comrsc.org This film acts as a boundary layer that prevents direct metal-to-metal contact, which is a primary cause of wear. mdpi.com
Low Shear Strength: The interaction between these aligned alkyl chains is significantly weaker than the forces involved in metallic adhesion. This creates a plane of low shear strength, allowing the surfaces to slide past one another with a reduced coefficient of friction. rsc.org Studies on similar FAILs have shown friction reductions of 18–50% compared to conventional base oils. mdpi.comrsc.org
The effectiveness of this lubrication is influenced by the structure of the fatty acid anion, including its chain length. mdpi.commdpi.com The long 16-carbon chain of the palmitate anion is expected to provide a robust separating film, enhancing its wear-prevention capabilities. mdpi.comresearchgate.net This formation of a tribo-chemical film is considered essential for protecting tribo-interfaces. researchgate.net
Thermal Energy Storage Research: Phase Change Material (PCM) Potential
This compound holds potential as an organic Phase Change Material (PCM) for thermal energy storage (TES) applications. researchgate.net Its potential is derived from the properties of its constituent fatty acid, palmitic acid, which is a well-characterized PCM. mdpi.comsemanticscholar.org Organic PCMs like fatty acids are attractive for TES due to their congruent melting behavior, which ensures thermal stability over many cycles, and their operation at low-to-moderate temperatures (<100 °C). mdpi.comsemanticscholar.org
The fundamental thermal properties of pure palmitic acid, which serve as a baseline for understanding the potential of its derivatives, are well-documented. mdpi.comsemanticscholar.org Differential Scanning Calorimetry (DSC) is the standard technique used to measure these key properties, including transition temperatures and the enthalpy of fusion. mdpi.comtainstruments.com
| Property | Value | Unit |
|---|---|---|
| Melting Temperature (T_m) | ~62 | °C |
| Latent Heat of Fusion (ΔH_m) | ~203 | J/g |
| Solid Density | ~989 | kg/m³ |
| Thermal Conductivity | ~0.25 | W·m⁻¹·K⁻¹ |
Surfactant Science and Aggregation Behavior Studies
This compound is classified as a cationic surfactant. Its structure is amphiphilic, meaning it possesses two distinct regions: a hydrophilic (water-attracting) polar "head" group and a hydrophobic (water-repelling) non-polar "tail". wikipedia.org The head is the Diethyl(2-hydroxyethyl)ammonium cation, while the tail is the long 16-carbon alkyl chain of the palmitate anion. h5mag.com This dual nature drives the compound's surface activity and its ability to self-assemble in solution. wikipedia.org
In an aqueous solution, surfactant molecules initially exist as individual entities or monomers. alfa-chemistry.com As the concentration increases, they tend to migrate to interfaces, such as the air-water surface, to lower the system's free energy. Once the surface is saturated, a phenomenon called micellization occurs. This is the spontaneous self-assembly of surfactant monomers into organized aggregates known as micelles. wikipedia.org
The specific concentration at which micelles begin to form is a fundamental characteristic of any surfactant and is known as the Critical Micelle Concentration (CMC). wikipedia.orgalfa-chemistry.com Below the CMC, the surfactant exists primarily as monomers; above the CMC, additional surfactant molecules form micelles. alfa-chemistry.com The CMC is a critical parameter as many properties of the surfactant solution, such as detergency, solubilization, and surface tension, change abruptly at this concentration. mdpi.com For quaternary ammonium salts, the length of the alkyl chain is a dominant factor influencing the CMC; longer chains, such as the C16 palmitate chain, generally lead to significantly lower CMC values due to the increased hydrophobicity driving aggregation. researchgate.netsemanticscholar.org
The efficiency and effectiveness of a surfactant are quantified by several surface activity parameters, which are typically derived from surface tension measurements as a function of surfactant concentration.
| Parameter | Description |
|---|---|
| γ_CMC (Surface Tension at CMC) | The minimum surface tension value achieved at and above the critical micelle concentration. It indicates the maximum reduction in surface tension the surfactant can provide. A lower γ_CMC signifies a more effective surfactant at reducing surface tension. |
| Γ_max (Surface Excess Concentration) | The maximum possible concentration of surfactant molecules adsorbed per unit area at the air-water interface. It reflects how closely the surfactant molecules are packed at the surface. A higher Γ_max value indicates a denser adsorption layer. |
| A_min (Minimum Area per Molecule) | The minimum area occupied by each surfactant molecule at the saturated interface. It is inversely related to Γ_max and provides insight into the orientation and packing of the surfactant molecules. A smaller A_min suggests tighter, more efficient packing. |
Investigations into Biological and Biochemical Interactions of Palmitate Containing Compounds
In Vitro Cellular Responses to Palmitate-Containing Structures
The in vitro evaluation of cellular responses to compounds containing palmitate moieties is crucial for elucidating their biological significance. These responses can range from effects on cell proliferation to profound alterations in cellular metabolism and homeostasis.
Antiproliferative Activity in Cancer Cell Lines (as observed for related ionic liquids)
While specific studies on the antiproliferative activity of Diethyl(2-hydroxyethyl)ammonium palmitate are not yet prevalent, research on related compounds and the broader class of edible plants containing various phytochemicals has demonstrated notable effects against cancer cell lines. For instance, studies on various plant extracts have shown significant antiproliferative properties against human cancer cell lines, including breast cancer (MCF-7), prostate cancer (LNCaP), amelanotic melanoma (C32), and renal adenocarcinoma (ACHN). nih.gov The mechanisms underlying these effects are often multifactorial, involving the induction of cellular stress and apoptosis.
In the context of endometrial cancer, palmitic acid has been shown to inhibit cell proliferation and reduce tumor growth in animal models. nih.gov This anti-tumorigenic activity was associated with increased cellular stress and apoptosis. nih.gov These findings suggest that the palmitate component of ionic liquids could contribute to antiproliferative effects, a hypothesis that warrants direct investigation for this compound.
| Plant Extract | Cell Line | IC50 (µg/ml) | Reference |
|---|---|---|---|
| Cynara cardunculus ssp. cardunculus | C32 (Amelanotic Melanoma) | 21 | nih.gov |
| Cynara cardunculus ssp. cardunculus | ACHN (Renal Adenocarcinoma) | 18 | nih.gov |
| Mentha aquatica | MCF-7 (Breast Cancer) | Selective Activity | nih.gov |
| Cichorium intybus | C32 (Amelanotic Melanoma) | Significant Activity | nih.gov |
Effects on Cell Metabolism and Homeostasis (Palmitate influence)
Palmitate, a saturated fatty acid, exerts profound effects on cellular metabolism and homeostasis. It can disrupt calcium homeostasis by causing a release of calcium from the endoplasmic reticulum (ER) and increasing cytosolic calcium levels. nih.gov This disruption of ER calcium can lead to ER stress and has been implicated in beta-cell dysfunction and death. nih.gov
Furthermore, palmitate influences lipid metabolism by promoting triglyceride accumulation in hepatocytes. nih.gov Studies have shown that with increasing concentrations of palmitic acid, the expression of genes involved in triglyceride synthesis and fatty acid oxidation initially increases and then decreases. nih.gov In human bladder smooth muscle cells, palmitate stimulation has been observed to decrease cell proliferation while increasing mitochondrial enzyme activity. researchgate.net Palmitate can also induce an integrated stress response in trophoblasts, leading to apoptosis. nih.gov
| Cellular Process | Effect of Palmitate | Affected Cell Type | Reference |
|---|---|---|---|
| Calcium Homeostasis | Increased cytosolic Ca2+, lowered ER Ca2+ | Human beta-cells, MIN6 cells | nih.gov |
| Lipid Metabolism | Promotes triglyceride accumulation | Goose primary hepatocytes | nih.gov |
| Cell Proliferation | Decreased | Human bladder smooth muscle cells | researchgate.net |
| Mitochondrial Enzyme Activity | Increased | Human bladder smooth muscle cells | researchgate.net |
| Integrated Stress Response | Induced | Trophoblasts | nih.gov |
Enzymatic Activity Modulation by Palmitate Species
Palmitate and its derivatives can directly and indirectly modulate the activity of various enzymes, playing a significant role in cellular signaling and metabolic regulation. For instance, palmitate has been shown to increase the activity of β-site AβPP-cleavage enzyme 1 (BACE1) in neuronal cells, an enzyme implicated in Alzheimer's disease pathology. nih.gov This effect is thought to be mediated through the induction of endoplasmic reticulum stress. nih.gov
Role of Palmitate in Biological Pathways and Signaling
The palmitate moiety is integral to numerous biological pathways and signaling cascades, primarily through its incorporation into proteins and its influence on organelle function.
Post-Translational Modification via S-Palmitoylation
S-palmitoylation is a reversible post-translational modification where palmitate is covalently attached to cysteine residues of proteins. nih.govwikipedia.orgnih.gov This process is critical for regulating protein function by affecting their stability, conformation, subcellular localization, and interactions with other molecules. nih.gov Dysregulation of palmitoylation has been linked to a variety of diseases, including metabolic disorders and cancers. nih.gov The enzymes responsible for adding and removing palmitate are palmitoyl (B13399708) acyltransferases (PATs) and acyl-protein thioesterases (APTs), respectively. nih.gov S-palmitoylation can anchor proteins to cellular membranes and facilitate their partitioning into specific membrane microdomains like lipid rafts. wikipedia.orgnih.gov
| Cell Type | Observed Effect of Palmitate | Reference |
|---|---|---|
| Chondrocytes | Mitochondrial dysfunction (lower coupling efficiency, reduced respiratory capacity) | frontiersin.org |
| Cardiomyocytes | Mitochondrial energy metabolism disorder, increased ROS | nih.gov |
| Skeletal Muscle | Impaired mitochondrial oxidative capacity | diabetesjournals.org |
| Astrocytes | Decreased mitochondrial mass (reduced citrate (B86180) synthase expression) | mdpi.com |
| Human Bladder Smooth Muscle Cells | Increased mitochondrial enzyme activity | researchgate.net |
2-Hydroxy Fatty Acid Enantiomer Functionality and Sphingolipid Biosynthesis
The introduction of a hydroxyl group at the second carbon (C2) of fatty acids, particularly long-chain fatty acids, adds a layer of complexity and functionality to sphingolipids. These 2-hydroxy fatty acids (hFAs) are integral components of a specific subset of sphingolipids found in various mammalian tissues, with notable abundance in the nervous system, skin, and kidneys. nih.govnih.govsigmaaldrich.com The biosynthesis of hFA-containing sphingolipids follows a pathway similar to that of non-hydroxylated sphingolipids, with the key differentiating step being the 2-hydroxylation of the fatty acid. nih.gov This hydroxylation is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H). nih.govnih.govsigmaaldrich.com
The presence of the 2-hydroxyl group introduces a chiral center, resulting in the existence of two enantiomers: (R)-2-hydroxy fatty acids and (S)-2-hydroxy fatty acids. Research has revealed that the synthesis and biological functions of these enantiomers are distinct, highlighting a stereospecificity in their metabolism and downstream effects.
Stereospecificity of Fatty Acid 2-Hydroxylase (FA2H)
The enzyme responsible for the majority of 2-hydroxy fatty acid synthesis in mammals, Fatty Acid 2-Hydroxylase (FA2H), exhibits a high degree of stereospecificity. Studies have demonstrated that FA2H preferentially produces the (R)-enantiomer of 2-hydroxy fatty acids. uniprot.orgsigmaaldrich.com This NAD(P)H-dependent enzyme, located in the endoplasmic reticulum, is crucial for the formation of 2-OH FA-containing sphingolipids. uniprot.orgmdpi.com
The stereoselective production of (R)-2-hydroxy fatty acids by FA2H suggests that this particular enantiomer plays a primary role in the physiological functions attributed to hFA-sphingolipids. This has significant implications for understanding the specific roles of these lipids in membrane structure and cell signaling.
Differential Incorporation and Function of Enantiomers
The two enantiomers of 2-hydroxy fatty acids are not only synthesized differently but are also incorporated into different types of sphingolipids, leading to distinct biological functions.
(R)-Enantiomer: The (R)-2-hydroxy fatty acids produced by FA2H are preferentially incorporated into more complex sphingolipids, such as hexosylceramides. uniprot.org Hexosylceramides, including glucosylceramides and galactosylceramides, are crucial for various cellular functions. Galactosylceramides, in particular, are major components of the myelin sheath in the nervous system. nih.gov The enrichment of the (R)-enantiomer in these complex sphingolipids underscores its importance in the specialized functions of tissues like the brain. nih.govnih.gov
(S)-Enantiomer: In contrast, the (S)-enantiomer of 2-hydroxy fatty acids is preferentially incorporated into ceramides (B1148491). uniprot.org Ceramide is a central molecule in sphingolipid metabolism, acting as a precursor for more complex sphingolipids and also functioning as a signaling molecule involved in processes like apoptosis and cell cycle arrest. The differential incorporation of the (S)-enantiomer into ceramide suggests it may have distinct signaling roles compared to its (R)-counterpart. uniprot.org
A study involving the knockdown of FA2H in adipocytes provided further evidence for the differential roles of these enantiomers. The reduction in FA2H led to decreased levels of the GLUT4 glucose transporter, impaired glucose uptake, and reduced lipogenesis. uniprot.org These effects could be reversed by the addition of exogenous (R)-2-hydroxypalmitic acid, but not by the (S)-enantiomer. uniprot.org This finding strongly supports the idea that the (R)-enantiomer is the biologically active form in this context, mediating specific cellular processes.
Role in Sphingolipid Biosynthesis Pathway
The biosynthesis of 2-hydroxylated sphingolipids begins with the hydroxylation of a fatty acid by FA2H. nih.gov This 2-hydroxy fatty acid is then activated to its CoA ester. nih.gov Subsequently, a ceramide synthase (CerS) enzyme facilitates the N-acylation of a sphingoid base (like dihydrosphingosine) with the 2-hydroxy acyl-CoA to form a dihydroceramide (B1258172). nih.gov This dihydroceramide can then be desaturated to form a ceramide containing a 2-hydroxy fatty acid. nih.gov This hFA-ceramide serves as a substrate for the synthesis of more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids. nih.gov
The hydroxyl group at the C2 position of the fatty acid is believed to enhance the hydrogen-bonding capacity of sphingolipids. libretexts.org This contributes to the stability of membrane structures and strengthens interactions with membrane proteins, potentially influencing the formation of lipid rafts and other membrane microdomains. mdpi.comlibretexts.org
Mutations in the FA2H gene in humans have been linked to neurodegenerative disorders such as leukodystrophy and hereditary spastic paraplegia, highlighting the critical role of 2-hydroxylated sphingolipids in the proper function of the nervous system. nih.govnih.govmdpi.com In the skin, ceramides containing 2-hydroxy fatty acids are essential for maintaining the permeability barrier. nih.govnih.gov
The following table summarizes the key differences and roles of the 2-hydroxy fatty acid enantiomers in sphingolipid biosynthesis.
| Feature | (R)-2-Hydroxy Fatty Acid | (S)-2-Hydroxy Fatty Acid |
| Primary Synthesis | Stereospecific production by Fatty Acid 2-Hydroxylase (FA2H). uniprot.orgsigmaaldrich.com | Synthesis mechanism is less clear, but not the primary product of FA2H. |
| Preferential Incorporation | Enriched in complex sphingolipids like hexosylceramides. uniprot.org | Preferentially incorporated into ceramides. uniprot.org |
| Biological Function Example | Reverses the effects of FA2H knockdown on glucose uptake and lipogenesis in adipocytes. uniprot.org | Does not reverse the effects of FA2H knockdown in the same experimental setup. uniprot.org |
| Significance | Crucial for the function of complex sphingolipids, particularly in the nervous system and skin. nih.govnih.gov | May have distinct roles in ceramide-mediated signaling pathways. uniprot.org |
Computational Chemistry and Theoretical Modeling of Bis 2 Hydroxyethyl Ammonium Palmitate Systems
Molecular Dynamics Simulations for Structural and Dynamic Properties
Molecular Dynamics (MD) simulations are a cornerstone of computational research on ionic liquids, providing a time-evolved picture of molecular systems. researchgate.net This method calculates the trajectory of atoms and molecules, offering detailed information on both static and dynamic properties. researchgate.netresearchgate.net For bis(2-hydroxyethyl)ammonium palmitate, MD simulations can reveal how the individual ions, the bis(2-hydroxyethyl)ammonium cation and the palmitate anion, arrange themselves in the bulk liquid and how they move relative to one another.
Research on similar ammonium-based protic ionic liquids (PILs) demonstrates the utility of MD simulations. For instance, simulations of bis(2-hydroxyethyl)ammonium acetate, a structurally related IL, have successfully predicted bulk properties like density with a high degree of accuracy when compared to experimental data. researchgate.net These studies often rely on force fields—a set of parameters describing the potential energy of the system—which are frequently refined using quantum mechanical calculations, such as Density Functional Theory (DFT), to improve their accuracy. researchgate.net
Key properties derived from MD simulations for such systems include:
Structural Properties: Radial Distribution Functions (RDFs) are commonly calculated to understand the local structure and the extent of ion pairing. RDFs can show the probable distance between specific atoms, for example, between the acidic proton on the ammonium (B1175870) cation and the oxygen atoms of the palmitate's carboxylate group, indicating the strength and nature of hydrogen bonding. rsc.orgrsc.org Spatial distribution functions can further characterize the three-dimensional arrangement of anions around the cations. rsc.org
Table 1: Properties Investigated via Molecular Dynamics (MD) for Ammonium-Based Ionic Liquids This table is illustrative and based on typical data from studies on similar compounds.
| Property Category | Specific Property | Description | Typical Finding for Long-Chain ILs |
| Structural | Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from another atom. | Strong hydrogen bonding between cation's -OH/-NH groups and anion's carboxylate group. |
| Spatial Distribution Function (SDF) | Shows the 3D probability density of finding an anion around a cation. | Anions preferentially located near the cation's hydroxyl and ammonium protons. rsc.org | |
| Structure Factor | Provides information on the large-scale ordering and aggregation in the liquid. | Indicates nanostructured domains due to segregation of polar and nonpolar parts. rsc.org | |
| Dynamic | Self-Diffusion Coefficient | Measures the translational mobility of individual ions. | Lower mobility (diffusion) compared to ILs with shorter chains. nih.gov |
| Viscosity | Represents the fluid's resistance to flow. | Higher viscosity due to increased van der Waals interactions from long alkyl chains. nih.gov | |
| Ionic Conductivity | Measures the ability to conduct an electric current. | Lower conductivity, often inversely related to viscosity. rsc.orgrsc.org | |
| Thermodynamic | Density | Mass per unit volume. | Accurately predicted when using a refined force field. researchgate.netnih.gov |
| Enthalpy of Vaporization | Energy required to transform a liquid into a gas. | Good agreement between simulated and experimental values validates the force field. rsc.org |
Density Functional Theory (DFT) for Electronic Structure and Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It is particularly valuable for studying ionic liquids at a high level of theory, providing insights that can be used to parameterize and validate classical force fields for large-scale MD simulations. researchgate.netnih.gov
A fundamental application of DFT is the geometry optimization of the constituent ions and their ion pairs. nih.gov For bis(2-hydroxyethyl)ammonium palmitate, DFT would be used to find the most stable (lowest energy) three-dimensional conformations of the bis(2-hydroxyethyl)ammonium cation, the palmitate anion, and the combined ion pair. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. The resulting optimized geometries provide crucial information, including bond lengths, bond angles, and dihedral angles, which serve as a benchmark for the equilibrium values used in MD force fields. researchgate.net Studies on other ammonium clusters have shown that functionals like M06-2X can be highly suitable for describing their structures and energies. nih.gov
The physicochemical properties of bis(2-hydroxyethyl)ammonium palmitate are governed by the complex network of non-covalent interactions between the ions. DFT is an excellent method for characterizing these forces, particularly the strong hydrogen bonds and weaker van der Waals interactions. acs.orgnih.gov
In this system, strong hydrogen bonds are expected between the hydrogen atoms of the cation's two hydroxyl (-OH) groups and the ammonium (-NH2+) group, and the negatively charged oxygen atoms of the palmitate's carboxylate group (-COO-). DFT calculations can quantify the strength of these hydrogen bonds by analyzing the interatomic distances and the binding energy of the ion pair. nih.gov The analysis can also reveal the role of the long C15H31 alkyl tail of the palmitate anion, which contributes significantly to the system's properties through van der Waals forces, leading to potential nanostructuring within the bulk liquid.
Table 2: Key Non-Covalent Interactions in Bis(2-hydroxyethyl)ammonium Palmitate Systems Analyzed by DFT This table outlines the expected primary interactions based on the compound's structure.
| Interaction Type | Interacting Groups | Description | Expected Significance |
| Ion-Ion | Cation: Ammonium (-NH2+) Anion: Carboxylate (-COO-) | The primary electrostatic attraction between the positively charged cation and negatively charged anion. | Dominant interaction defining the ionic nature of the compound. |
| Hydrogen Bonding | Cation: Hydroxyl (-OH), Ammonium (-NH2+) Anion: Carboxylate (-COO-) | Strong, directional interactions that significantly influence the structure and melting point. | Very high, leads to the formation of stable ion pairs and networks. rsc.orgnih.gov |
| Van der Waals | Cation: Ethyl groups (-CH2CH2-) Anion: Palmitate alkyl chain (-C15H31) | Weaker, non-directional forces arising from fluctuations in electron density. Important for aggregation of nonpolar tails. | High, due to the long alkyl chain of the palmitate anion, influencing viscosity and aggregation. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with a specific activity, such as biological potency or toxicity. nih.gov The application of QSAR modeling is a cost- and time-saving approach to screen for potential biological activities of chemicals, replacing or reducing the need for extensive experimental testing. nih.gov While specific QSAR studies on bis(2-hydroxyethyl)ammonium palmitate are not available, the methodology is widely applied to other ionic liquids to predict their environmental and biological impact. nih.govnih.govrsc.org
A hypothetical QSAR study for bis(2-hydroxyethyl)ammonium palmitate could involve designing a series of related ILs where, for example, the length of the fatty acid anion chain is varied (e.g., acetate, octanoate, palmitate). The biological activity of these compounds, such as their antibacterial effect or their inhibition of an enzyme like acetylcholinesterase, would be measured experimentally. nih.govrsc.org
The QSAR model would then be developed using:
Molecular Descriptors: These are numerical values that encode different aspects of the molecule's structure, such as lipophilicity (logP), molecular weight, polar surface area, and various topological and quantum-chemical descriptors. rsc.org
Statistical Methods: A mathematical algorithm, such as multiple linear regression or a machine learning method like random forest, is used to find the best correlation between the descriptors and the observed activity. nih.gov
Model Validation: The resulting model's predictive power is rigorously tested to ensure it is robust and can accurately predict the activity of new, untested compounds.
For instance, QSAR studies on other ILs have shown that lipophilicity, often related to the length of alkyl side chains, is a key descriptor for predicting toxicity. rsc.org The introduction of polar functional groups, such as the hydroxyl groups in the bis(2-hydroxyethyl)ammonium cation, has been shown to decrease the inhibitory potential of some ILs. rsc.org
Table 3: Illustrative Data Structure for a Hypothetical QSAR Study This table demonstrates how data would be organized for a QSAR model predicting Minimal Inhibitory Concentration (MIC) against S. aureus.
| Compound | Cation | Anion | Anion Chain Length (Descriptor) | logP (Descriptor) | Measured log(1/MIC) (Activity) |
| 1 | Bis(2-hydroxyethyl)ammonium | Acetate | 2 | -1.5 | 1.2 |
| 2 | Bis(2-hydroxyethyl)ammonium | Hexanoate | 6 | 0.8 | 2.5 |
| 3 | Bis(2-hydroxyethyl)ammonium | Palmitate | 16 | 6.1 | 4.3 |
| 4 | Bis(2-hydroxyethyl)ammonium | Stearate | 18 | 7.2 | 4.6 |
Predictive Modeling Methodologies in Chemical Research
Predictive modeling encompasses a broad range of computational techniques, including QSAR, aimed at forecasting the properties of chemical compounds before their synthesis. springerprofessional.deresearchgate.net This approach is particularly crucial for ionic liquids, given that countless cation-anion combinations are possible, making exhaustive experimental screening impractical. springerprofessional.dersc.org Computational methods can significantly reduce the time and cost associated with identifying ILs that possess desirable properties for specific applications. researchgate.netrsc.org
Various methodologies are employed to develop predictive models for the physicochemical properties of ILs:
Group Contribution Methods: These models estimate properties by summing the contributions of a molecule's individual functional groups. They have been successfully used to predict properties like heat capacity and viscosity for ionic liquids. researchgate.net
Machine Learning (ML) and Artificial Intelligence (AI): These approaches are becoming increasingly prevalent. Algorithms such as Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and ensemble methods like Random Forest are trained on existing experimental data to learn complex structure-property relationships. researchgate.netrsc.orgacs.org These models can predict a wide range of properties, including melting point, density, viscosity, and ionic conductivity, often with high accuracy. springerprofessional.dersc.org
Graph Neural Networks (GNNs): A more recent advancement where the model learns directly from the graph structure of the molecule, capturing features that traditional descriptor-based methods might miss. researchgate.netacs.org
The ultimate goal of these predictive models is to enable computer-aided molecular design (CAMD), where a desired set of properties is specified, and the model proposes novel IL structures that are likely to exhibit them. springerprofessional.deresearchgate.net This rational design strategy accelerates the discovery and optimization of new materials like bis(2-hydroxyethyl)ammonium palmitate for targeted applications.
Table 4: Overview of Predictive Modeling Methodologies for Ionic Liquids
| Modeling Methodology | Description | Predicted Properties | Reference Example |
| Group Contribution Methods | Property is estimated as a sum of contributions from molecular fragments. | Heat Capacity, Viscosity, Density. | Predicting dynamic viscosity of ILs as a function of temperature. researchgate.net |
| Descriptor-Based Machine Learning (DBML) | Uses statistical algorithms (e.g., Random Forest, SVM) with calculated molecular descriptors. | Melting Point, Antibacterial Activity (MIC), Ionic Conductivity. | A Random Forest model predicted MIC values for over 800 ILs against various bacteria. nih.gov |
| Graph Neural Networks (GNNs) | Learns directly from the molecular graph, capturing structural and connectivity information. | Melting Point, Ionic Conductivity. | GNN models were proposed to predict the melting points of ILs. researchgate.net |
| Ab initio / DFT-based | Uses quantum mechanics to calculate properties from first principles. | Reaction Energetics, Proton Transfer Barriers, Spectroscopic Properties. | Calculating the evolution of N-H distances to model proton transfer in a protic IL. acs.org |
Environmental Research and Sustainable Chemistry Aspects of Bis 2 Hydroxyethyl Ammonium Palmitate
Biodegradation Studies of Related Ionic Liquids
Generally, ionic liquids with longer alkyl chains tend to exhibit lower biodegradability. nih.gov However, the presence of functional groups like hydroxyl (-OH) and ester groups can potentially enhance biodegradability. Fatty acid-based ionic liquids (FAILs), a category that includes Diethyl(2-hydroxyethyl)ammonium palmitate, are often considered to be more biodegradable than their conventional counterparts. acs.org This is attributed to the fatty acid anion, which can be readily metabolized by microorganisms. acs.org
A study on various protic ionic liquids revealed that their biodegradability can be low, highlighting the need for careful design to enhance their environmental profile. nih.gov The degradation of some PILs has been shown to occur primarily in the cation, though the anion also influences the process. rsc.org
Table 1: Biodegradation Data for Related Protic Ionic Liquids
| Ionic Liquid | Test Method | Duration (days) | Biodegradation (%) | Source |
| N-methyl-2-hydroxyethylammonium acetate | BOD/COD | 28 | Low | nih.gov |
| N-methyl-2-hydroxyethylammonium propionate | BOD/COD | 28 | Low | nih.gov |
| N-methyl-2-hydroxyethylammonium butyrate | BOD/COD | 28 | Low | nih.gov |
| N-methyl-2-hydroxyethylammonium pentanoate | BOD/COD | 28 | Low | nih.gov |
Note: This table presents data for related compounds to infer potential biodegradability trends for this compound.
Integration into Green Chemistry Processes
The unique properties of ionic liquids, such as low vapor pressure, thermal stability, and tunable solvency, position them as key players in the advancement of green chemistry. nih.govnih.gov
Use as Environmentally Friendly Solvents
Ionic liquids are often touted as "green" alternatives to volatile organic compounds (VOCs) in various chemical processes. nih.gov Their negligible vapor pressure significantly reduces air pollution and workplace exposure risks. nih.gov Fatty acid-based ionic liquids, like this compound, can be particularly advantageous as they are derived from renewable resources and may exhibit lower toxicity. rsc.org The ability of ionic liquids to dissolve a wide range of organic, inorganic, and organometallic compounds makes them versatile solvents for synthesis, catalysis, and separations. nih.govresearchgate.net For instance, they have been successfully employed in the metathesis of oleochemical feedstocks, facilitating catalyst recycling and improving process efficiency. nih.gov
Application in Sustainable Extraction Technologies
The tunable properties of ionic liquids make them suitable for designing efficient and sustainable extraction processes. By modifying the cation and anion, their selectivity for specific compounds can be tailored. This has led to their application in various extraction scenarios, including the separation of bioactive compounds from natural products and the removal of pollutants. orientjchem.org The use of ionic liquids can lead to reduced solvent consumption and energy usage compared to traditional extraction methods. The amphiphilic nature of compounds like this compound, with both hydrophilic and hydrophobic moieties, suggests their potential as effective surfactants and emulsifiers in extraction processes. acs.orgontosight.ai
Life Cycle Assessment (LCA) Frameworks for Environmental Impact Evaluation
A comprehensive evaluation of the environmental credentials of a chemical requires a Life Cycle Assessment (LCA). reading.ac.uk An LCA provides a holistic view of the potential environmental impacts of a product, process, or activity, from raw material extraction to end-of-life disposal. reading.ac.uk For a compound like this compound, an LCA would quantify inputs (e.g., energy, raw materials) and outputs (e.g., emissions, waste) at each stage of its life cycle.
The key stages of an LCA for this compound would include:
Raw Material Acquisition: Assessing the environmental impact of producing palmitic acid and 2-(diethylamino)ethanol (B1670525).
Manufacturing: Evaluating the energy consumption and waste generation during the synthesis of the ionic liquid.
Use Phase: Analyzing the environmental performance during its application, for example, as a solvent or surfactant. This would include assessing its efficiency and recyclability.
End-of-Life: Determining the environmental fate and impacts of the compound after its useful life, including its biodegradability and potential for ecotoxicity.
Renewable Raw Material Utilization in Synthesis
A cornerstone of green chemistry is the use of renewable feedstocks. acs.org this compound is synthesized from palmitic acid and 2-(diethylamino)ethanol. Palmitic acid is a saturated fatty acid that can be sourced from renewable vegetable oils and animal fats. rsc.org 2-(Diethylamino)ethanol can also be produced from bio-based sources. The utilization of these renewable raw materials reduces the dependence on fossil fuels and contributes to a more sustainable chemical industry. acs.org
The synthesis of protic ionic liquids like this compound typically involves a straightforward acid-base neutralization reaction, which is often a high-yield and atom-economical process. acs.org
Table 2: Precursors for the Synthesis of this compound
| Precursor | Chemical Formula | Source |
| Palmitic Acid | C₁₆H₃₂O₂ | Renewable (e.g., Palm Oil) |
| 2-(Diethylamino)ethanol | C₆H₁₅NO | Can be derived from bio-based sources |
The use of renewable precursors, combined with an efficient synthesis process, underscores the potential of this compound as a more sustainable chemical. rsc.org
Q & A
Basic: What are the recommended synthetic routes for preparing diethyl(2-hydroxyethyl)ammonium palmitate with high purity?
Methodological Answer:
this compound can be synthesized via acid-base neutralization. A typical procedure involves reacting palmitic acid (C₁₆H₃₂O₂) with diethyl(2-hydroxyethyl)amine (C₆H₁₅NO) in a stoichiometric 1:1 molar ratio under anhydrous conditions . Solvents like ethanol or methanol are used to facilitate the reaction, followed by vacuum distillation to remove residual solvents. Purity is confirmed via titration (to verify neutralization completion) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity . For ionic liquid applications, further purification via recrystallization or column chromatography may be required to eliminate unreacted precursors .
Advanced: How can researchers resolve discrepancies in reported solubility data for this compound across solvents?
Methodological Answer:
Discrepancies in solubility data often arise from variations in experimental conditions (e.g., temperature, solvent purity, or hydration state of the compound). To address this:
- Standardize Protocols: Use controlled temperature (±0.1°C) and anhydrous solvents (verified by Karl Fischer titration) .
- Characterize Hydration States: Thermogravimetric analysis (TGA) can determine if the compound is hygroscopic, which affects solubility .
- Validate via Multiple Techniques: Compare gravimetric methods with spectroscopic techniques (e.g., UV-Vis absorbance at 210–230 nm for saturated solutions) .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (in CDCl₃ or DMSO-d₆) identifies proton environments (e.g., amine protons at δ 2.5–3.5 ppm, methylene groups in the palmitate chain at δ 1.2–1.3 ppm) .
- FT-IR: Key peaks include ν(N–H) at 3200–3400 cm⁻¹ (ammonium group) and ν(C=O) at ~1700 cm⁻¹ (palmitate ester) .
- Mass Spectrometry (ESI-MS): Confirms molecular weight (expected [M+H]⁺ at m/z 376.5 for C₂₂H₄₅NO₃⁺) and detects impurities .
Advanced: How can computational modeling optimize the design of experiments involving this compound in ionic liquid systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model interactions between the ammonium cation and palmitate anion to predict melting points, viscosity, and solvent compatibility .
- Density Functional Theory (DFT): Calculate charge distribution to explain self-assembly behavior in surfactant applications .
- Validate with Experimental Data: Compare simulated thermophysical properties (e.g., density, conductivity) with experimental measurements using techniques like viscometry or impedance spectroscopy .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is inadequate .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination .
- First Aid: For skin exposure, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced: What strategies can mitigate batch-to-batch variability in the surfactant properties of this compound?
Methodological Answer:
- Control Synthesis Parameters: Monitor reaction pH (target 6.5–7.0) and temperature (40–60°C) to ensure consistent cation-anion pairing .
- Purification: Use size-exclusion chromatography to remove oligomeric byproducts that alter critical micelle concentration (CMC) .
- Characterize Micellar Behavior: Employ dynamic light scattering (DLS) and surface tension measurements (Wilhelmy plate method) to validate reproducibility .
Basic: How does the pH of aqueous solutions of this compound influence its stability?
Methodological Answer:
- pH Stability Range: The compound is stable in mildly acidic to neutral conditions (pH 5.0–7.5). Outside this range, hydrolysis of the ester group occurs, releasing palmitic acid and ethanolamine derivatives .
- Monitoring Methods: Use pH-stat titration or HPLC to quantify degradation products (e.g., free palmitic acid) over time .
Advanced: What advanced crystallography techniques are suitable for resolving the crystal structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): Grow crystals via slow evaporation (e.g., in ethanol/water mixtures) and solve structures using SHELXL .
- Powder XRD: Pair with Rietveld refinement to analyze polymorphic forms if single crystals are unavailable .
- Complement with Spectroscopy: Cross-validate hydrogen bonding patterns (e.g., N–H···O) using IR or Raman .
Basic: What are the key applications of this compound in academic research?
Methodological Answer:
- Surfactant Studies: Investigate micelle formation and interfacial activity using Langmuir troughs or tensiometry .
- Ionic Liquid Research: Explore its use as a green solvent in catalysis or biomass dissolution by measuring conductivity and thermal stability .
- Drug Delivery: Assess biocompatibility and encapsulation efficiency for hydrophobic drugs via dialysis or fluorescence tagging .
Advanced: How can researchers design experiments to assess the environmental impact of this compound?
Methodological Answer:
- Biodegradation Assays: Use OECD 301F (manometric respirometry) to measure mineralization rates in activated sludge .
- Toxicity Screening: Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies (OECD 201) .
- Model Environmental Fate: Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
